Cas no 1547817-26-4 (2-(Cyclobutylmethoxy)-5-iodobenzoic acid)

2-(Cyclobutylmethoxy)-5-iodobenzoic acid is a specialized benzoic acid derivative featuring a cyclobutylmethoxy substituent at the 2-position and an iodine atom at the 5-position. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its unique structural properties, which make it a valuable intermediate for the development of bioactive molecules. The iodine moiety offers versatility for further functionalization via cross-coupling reactions, while the cyclobutylmethoxy group contributes to steric and electronic modulation. Its well-defined reactivity profile and stability under standard conditions enhance its utility in targeted synthesis applications. The compound is typically handled under controlled conditions to ensure purity and performance in research settings.
2-(Cyclobutylmethoxy)-5-iodobenzoic acid structure
1547817-26-4 structure
商品名:2-(Cyclobutylmethoxy)-5-iodobenzoic acid
CAS番号:1547817-26-4
MF:C12H13IO3
メガワット:332.134296178818
MDL:MFCD24344371
CID:4785496

2-(Cyclobutylmethoxy)-5-iodobenzoic acid 化学的及び物理的性質

名前と識別子

    • 2-(Cyclobutylmethoxy)-5-iodobenzoic acid
    • MDL: MFCD24344371
    • インチ: 1S/C12H13IO3/c13-9-4-5-11(10(6-9)12(14)15)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,14,15)
    • InChIKey: UDNYOAJWUFYEDG-UHFFFAOYSA-N
    • ほほえんだ: C(O)(=O)C1=CC(I)=CC=C1OCC1CCC1

2-(Cyclobutylmethoxy)-5-iodobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
213772-1g
2-(Cyclobutylmethoxy)-5-iodobenzoic acid, 95%
1547817-26-4 95%
1g
$1073.00 2023-09-10
Matrix Scientific
213772-2.500g
2-(Cyclobutylmethoxy)-5-iodobenzoic acid, 95%
1547817-26-4 95%
2.500g
$1898.00 2023-09-10

2-(Cyclobutylmethoxy)-5-iodobenzoic acid 関連文献

2-(Cyclobutylmethoxy)-5-iodobenzoic acidに関する追加情報

Introduction to 2-(Cyclobutylmethoxy)-5-iodobenzoic acid (CAS No. 1547817-26-4)

2-(Cyclobutylmethoxy)-5-iodobenzoic acid, identified by its Chemical Abstracts Service (CAS) number 1547817-26-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of iodo-substituted benzoic acids, a category known for its diverse biological activities and potential therapeutic applications. The presence of both an iodine atom and a cyclobutylmethoxy group in its molecular structure endows it with unique chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules.

The structural features of 2-(Cyclobutylmethoxy)-5-iodobenzoic acid contribute to its reactivity and functionality. The iodine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in the construction of complex organic molecules. Additionally, the cyclobutylmethoxy group introduces steric hindrance and electronic effects that can influence the compound's interactions with biological targets. These characteristics make it a promising candidate for drug discovery and development.

In recent years, there has been growing interest in the use of iodo-substituted benzoic acids as building blocks in medicinal chemistry. The iodine atom serves as an excellent leaving group, allowing for the introduction of various substituents at different positions on the benzoic acid core. This flexibility is particularly useful in the design of novel compounds with tailored pharmacological properties. For instance, studies have demonstrated that iodo-substituted benzoic acids can be used to synthesize derivatives with anti-inflammatory, anticancer, and antimicrobial activities.

One of the most compelling aspects of 2-(Cyclobutylmethoxy)-5-iodobenzoic acid is its potential application in the synthesis of small-molecule inhibitors targeting specific biological pathways. The cyclobutylmethoxy group, in particular, has been shown to enhance binding affinity and selectivity when incorporated into drug-like molecules. This is due to its ability to occupy specific binding pockets on protein targets, thereby modulating enzyme activity or receptor interactions. Such structural features are crucial for developing drugs with improved efficacy and reduced side effects.

Recent advancements in synthetic methodologies have further expanded the utility of 2-(Cyclobutylmethoxy)-5-iodobenzoic acid. For example, transition-metal-catalyzed reactions have enabled the efficient construction of complex scaffolds from simpler precursors. These techniques have been instrumental in generating novel analogs with enhanced biological activity. Moreover, computational studies have played a pivotal role in predicting the binding modes of these compounds to biological targets, facilitating rational drug design.

The pharmaceutical industry has taken note of the potential of 2-(Cyclobutylmethoxy)-5-iodobenzoic acid and is actively exploring its applications in various therapeutic areas. Researchers are particularly interested in its role as a precursor for kinase inhibitors, which are known for their effectiveness against a wide range of diseases, including cancer and inflammatory disorders. By leveraging the unique structural features of this compound, scientists aim to develop next-generation drugs that offer superior pharmacological profiles.

In conclusion, 2-(Cyclobutylmethoxy)-5-iodobenzoic acid (CAS No. 1547817-26-4) represents a significant advancement in medicinal chemistry. Its versatile structure and reactivity make it an invaluable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in the design and synthesis of novel therapeutic agents.

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